molecular formula C27H44O3 B192353 Secalciferol CAS No. 55721-11-4

Secalciferol

カタログ番号: B192353
CAS番号: 55721-11-4
分子量: 416.6 g/mol
InChIキー: FCKJYANJHNLEEP-AOWQBJNISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セカルシフェロールは、24,25-ジヒドロキシビタミンD3としても知られており、ビタミンDの生理活性代謝物です。それはカルシウム代謝、骨の健康、およびさまざまな細胞過程の調節において重要な役割を果たしています。 セカルシフェロールは、骨のミネラル化に不可欠なタンパク質であるオステオカルシンの合成に関与しており、骨折の治癒に重要なホルモンである可能性が示唆されています .

準備方法

合成経路と反応条件

セカルシフェロールは、コレカルシフェロール(ビタミンD3)のヒドロキシル化によって合成できます。 このヒドロキシル化は、通常、制御された条件下で特定の酵素または化学試薬を使用して行われます .

工業生産方法

工業的な設定では、セカルシフェロールは化学合成とバイオテクノロジーのプロセスを組み合わせることによって生成されます。生産には、必要な中間体を産生するための微生物発酵の使用が含まれ、その後、最終製品を得るための化学修飾が行われます。 このプロセスは、セカルシフェロールの高収率と高純度を確保するように最適化されています .

化学反応の分析

反応の種類

セカルシフェロールは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなヒドロキシル化およびアルキル化されたセカルシフェロール誘導体があり、これらは異なる生物学的活性と用途を持つ可能性があります .

科学研究における用途

セカルシフェロールは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Pharmaceutical Applications

1. Treatment of Calcium and Phosphorus Disorders
Secalciferol is primarily used in the treatment of disorders related to calcium and phosphorus metabolism. It is particularly beneficial in conditions such as:

  • Secondary Hyperparathyroidism : this compound helps manage elevated parathyroid hormone levels by regulating calcium levels in patients with chronic kidney disease.
  • Osteoporosis : It aids in improving bone mineral density by enhancing calcium absorption.

2. Marker for Vitamin D3 Catabolism
this compound serves as a biomarker for assessing the catabolism of vitamin D3. It can predict serum 25-hydroxycholecalciferol response to vitamin D3 supplementation, which is essential for determining appropriate supplementation strategies in clinical settings .

3. Development of Vitamin D Analogues
Research into this compound has led to the development of various vitamin D analogues aimed at targeting specific therapeutic outcomes without the side effects associated with traditional vitamin D treatments. These analogues are designed to separate the beneficial effects on calcium homeostasis from other biological processes, thus allowing for more targeted therapies .

Clinical Research Applications

1. Cancer Research
There is growing evidence that vitamin D and its metabolites, including this compound, may play a role in cancer prevention and treatment. Laboratory studies suggest that vitamin D can inhibit tumor growth and modulate immune responses against cancer cells .

  • Case Study Example : A study indicated that higher serum levels of vitamin D are associated with lower rates of colorectal cancer. However, clinical trials have yielded mixed results regarding supplementation's effectiveness in reducing cancer risk .

2. Autoimmune Diseases
Clinical trials have shown that vitamin D supplementation can reduce the incidence of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The VITamin D and OmegA-3 TriaL (VITAL) found a 22% reduction in autoimmune disease incidence among participants taking vitamin D supplements .

3. Inflammation Reduction
Research indicates that this compound may help reduce inflammation, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD). A study demonstrated its potential to mitigate T-cell-mediated inflammation in lung tissues .

Table 1: Applications of this compound

Application AreaDescription
Calcium and Phosphorus DisordersTreatment for secondary hyperparathyroidism and osteoporosis
Cancer ResearchPotential role in inhibiting tumor growth
Autoimmune DiseasesReduction in incidence of diseases like rheumatoid arthritis
InflammationMitigation of inflammation in respiratory conditions

Table 2: Clinical Studies Involving this compound

Study TitleFocus AreaFindings
VITamin D and OmegA-3 TriaL (VITAL)Autoimmune diseases22% reduction in disease incidence with supplementation
Vitamin D Supplementation and Cancer RiskCancer preventionMixed results; some associations found
Vitamin D's Role in InflammationRespiratory conditionsReduced inflammation observed in vitro

Case Study 1: Vitamin D Supplementation Therapy

A recent case study involved a 23-year-old female medical student who was found to have low serum levels of 25-hydroxyvitamin D after winter months. She began a regimen of high-dose vitamin D3 supplementation, which successfully raised her serum levels within one month, highlighting the importance of monitoring and addressing vitamin D deficiency .

Case Study 2: Chronic Kidney Disease Management

In patients with chronic kidney disease experiencing secondary hyperparathyroidism, this compound has been shown to effectively lower parathyroid hormone levels while improving bone mineral density. This application underscores the compound's significance in managing mineral metabolism disorders .

作用機序

セカルシフェロールは、ビタミンD受容体(VDR)に結合することによりその効果を発揮します。VDRは、カルシウムとリンの恒常性に関係するさまざまな遺伝子の発現を調節する核受容体です。 VDRに結合すると、セカルシフェロールは標的遺伝子の転写を調節し、腸でのカルシウム吸収の増加、骨のミネラル化の強化、および副甲状腺ホルモンレベルの調節につながります .

類似の化合物との比較

セカルシフェロールは、その特定のヒドロキシル化パターンにより、ビタミンD代謝物の中でユニークです。類似の化合物には次のものがあります。

    カルシトリオール(1,25-ジヒドロキシビタミンD3): ビタミンDの最も活性な形態であり、主にカルシウムとリンの調節に関与しています。

    コレカルシフェロール(ビタミンD3): 活性ビタミンD代謝物の前駆体であり、日光にさらされると皮膚で合成されます。

    エルゴカルシフェロール(ビタミンD2): 植物由来のビタミンDであり、食事サプリメントで使用されます.

セカルシフェロールの24位と25位での独自のヒドロキシル化は、他のビタミンD代謝物とは異なり、独自の生物学的機能と治療の可能性を提供しています .

類似化合物との比較

Secalciferol is unique among vitamin D metabolites due to its specific hydroxylation pattern. Similar compounds include:

    Calcitriol (1,25-dihydroxyvitamin D3): The most active form of vitamin D, primarily involved in calcium and phosphate regulation.

    Cholecalciferol (vitamin D3): The precursor of active vitamin D metabolites, synthesized in the skin upon exposure to sunlight.

    Ergocalciferol (vitamin D2): A plant-derived form of vitamin D, used in dietary supplements.

This compound’s distinct hydroxylation at the 24th and 25th positions differentiates it from other vitamin D metabolites, providing unique biological functions and therapeutic potential .

生物活性

Secalciferol, also known as 24R,25-dihydroxyvitamin D3, is a significant metabolite of vitamin D that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its mechanisms, effects on cellular functions, and implications for health.

This compound is characterized by the following properties:

PropertyValue
CAS Number 55721-11-4
Molecular Formula C27H44O3
Molecular Weight 416.637 g/mol
Density 1.1 ± 0.1 g/cm³
Melting Point 63-65 °C
Boiling Point 571.1 ± 35.0 °C
Flash Point 241.5 ± 20.5 °C

This compound is a fat-soluble secosteroid that influences calcium and phosphorus homeostasis and has anti-inflammatory properties .

This compound exerts its biological effects primarily through the activation of the vitamin D receptor (VDR). The VDR is a nuclear receptor that regulates gene expression related to calcium absorption and metabolism in various tissues, including the intestine, bone, and kidney .

Key Biological Activities:

  • Calcium Homeostasis : this compound enhances intestinal absorption of calcium and phosphate, which is vital for maintaining bone health and preventing disorders like osteoporosis .
  • Cell Proliferation and Differentiation : It has been shown to promote the proliferation of chondrocytes (cartilage cells) in the resting zone and inhibit matrix degrading enzymes, suggesting a role in cartilage health .
  • Immune Modulation : this compound influences immune responses by inducing differentiation in immune cells such as polymorphonuclear leukocytes and HL-60 cells, which may enhance the body's defense mechanisms against infections .

Case Studies and Clinical Trials

  • Bone Health : A study demonstrated that this compound increases osteocalcin synthesis in human osteoblasts when combined with calcitriol, indicating its potential in enhancing bone formation .
  • Anti-inflammatory Effects : Research has suggested that this compound may have anti-inflammatory properties by modulating cytokine production in immune cells, which could be beneficial in conditions like gingivitis .
  • Cancer Research : In vitro studies have shown that this compound can inhibit calcium channels in osteosarcoma cells, potentially offering insights into therapeutic strategies for bone-related cancers .

Comparative Analysis of Vitamin D Metabolites

The following table summarizes the biological activities of various vitamin D metabolites, including this compound:

MetaboliteMain FunctionsTarget Cells
Calcitriol (1,25(OH)₂D) Calcium absorption, bone remodelingIntestinal epithelial cells
Calcidiol (25(OH)D) Precursor to calcitriol; circulates in bloodLiver and kidneys
This compound (24R,25(OH)₂D) Anti-inflammatory effects; promotes chondrocyte proliferationOsteoblasts and chondrocytes

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Secalciferol’s pharmacological mechanisms in ARDS?

Methodological Answer: Utilize in vitro models (e.g., human alveolar epithelial cells) to assess this compound’s impact on inflammation markers (IL-6, TNF-α) and oxidative stress pathways. For in vivo validation, employ murine ARDS models induced by lipopolysaccharide (LPS) or bacterial sepsis, monitoring PaO2/FiO2 ratios and histopathological changes . Ensure alignment with the Berlin criteria for ARDS severity classification (mild: 200–300 mmHg, moderate: 101–200 mmHg, severe: ≤100 mmHg) to standardize outcomes .

Q. How can researchers resolve contradictions in this compound’s efficacy reported across preclinical and clinical studies?

Methodological Answer: Conduct systematic meta-analyses comparing dosage regimens, patient subgroups (e.g., ARDS severity), and confounding variables (e.g., comorbidities). For preclinical discrepancies, validate results across multiple cell lines or animal strains. Prioritize studies adhering to ARDS diagnostic standards (e.g., Berlin criteria) to reduce heterogeneity .

Q. What biochemical pathways are implicated in this compound’s trypanocidal activity, and how can they be experimentally validated?

Methodological Answer: Screen this compound derivatives (e.g., BT1–BT14) against Trypanosoma cruzi epimastigotes using viability assays (e.g., resazurin-based). Use computational tools (e.g., molecular docking) to predict interactions with parasite-specific targets like sterol biosynthesis enzymes. Confirm mechanisms via RNA sequencing to identify dysregulated pathways (e.g., oxidative phosphorylation) .

Advanced Research Questions

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity in ARDS models?

Methodological Answer: Implement a staggered dosing protocol: start with subtherapeutic doses (e.g., 0.1–1 mg/kg) in rodent models, escalating based on pharmacokinetic data (Cmax, AUC). Monitor multi-organ toxicity via serum biomarkers (creatinine, ALT) and histopathology. Use nonlinear regression models to calculate EC50/LC50 ratios and establish therapeutic windows .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous clinical trial data?

Methodological Answer: Apply mixed-effects models to account for inter-study variability (e.g., differences in ARDS etiology). Use sensitivity analyses to test assumptions (e.g., missing data handling) and Bayesian methods for small sample sizes. Report outcomes with 95% confidence intervals, avoiding overemphasis on p-values unless pre-specified .

Q. How can cross-disciplinary methodologies enhance this compound’s mechanistic understanding in both infectious and inflammatory diseases?

Methodological Answer: Integrate omics data (proteomics, metabolomics) from ARDS and Chagas disease models to identify shared pathways (e.g., NF-κB signaling). Collaborate with computational biologists to build predictive networks linking this compound’s structure-activity relationships (SAR) to multi-disease targets .

Q. Methodological Best Practices

Q. What quality control measures are critical for ensuring reproducibility in this compound synthesis and characterization?

Methodological Answer: Document synthetic routes (e.g., benzothiazole ring formation) with HPLC purity ≥95% and NMR validation. For in vitro studies, include batch-to-batch consistency checks via mass spectrometry. Adhere to FAIR data principles by sharing raw spectra and chromatograms in public repositories .

Q. How should researchers address sampling bias in this compound clinical trials targeting ARDS subpopulations?

Methodological Answer: Stratify enrollment by ARDS risk factors (e.g., pneumonia vs. sepsis) and use adaptive trial designs to rebalance cohorts. Predefine exclusion criteria (e.g., chronic immunosuppression) and report attrition rates transparently. Validate findings in independent cohorts using propensity score matching .

Q. Data Interpretation and Reporting

Q. What frameworks are effective for reconciling this compound’s preclinical promise with limited clinical translation?

Methodological Answer: Apply the TRANSLATE checklist: assess species-specific differences in drug metabolism, validate biomarkers (e.g., cytokine panels) across models, and conduct reverse-translation studies using patient-derived samples. Publish negative results to mitigate publication bias .

Q. How can researchers optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling for personalized dosing?

Methodological Answer: Use population PK modeling (e.g., NONMEM) to identify covariates (e.g., renal function) affecting drug exposure. Link PK parameters to PD endpoints (e.g., PaO2/FiO2 improvement) via Emax models. Validate in virtual patient cohorts simulating ARDS heterogeneity .

特性

CAS番号

55721-11-4

分子式

C27H44O3

分子量

416.6 g/mol

IUPAC名

(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1

InChIキー

FCKJYANJHNLEEP-AOWQBJNISA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

異性体SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

正規SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Key on ui other cas no.

55721-11-4
40013-87-4

物理的記述

Solid

ピクトグラム

Acute Toxic; Health Hazard

同義語

(24R)-24,25-Dihydroxyvitamin D3
24,25 Dihydroxycholecalciferol
24,25 Dihydroxyvitamin D 3
24,25 Dihydroxyvitamin D3
24,25-Dihydroxycholecalciferol
24,25-Dihydroxyvitamin D 3
24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer
24,25-Dihydroxyvitamin D3
24R,25 Dihydroxycholecalciferol
24R,25-Dihydroxycholecalciferol
Dihydroxyvitamin D3, 24,25

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 151249699
Secalciferol
CID 151249699
Secalciferol
CID 151249699
Secalciferol
CID 151249699
Secalciferol
CID 151249699
Secalciferol
CID 151249699
Secalciferol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。